Icmt-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H29NO2 |

|---|---|

Molecular Weight |

339.5 g/mol |

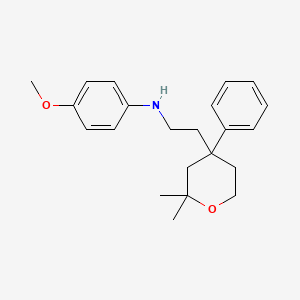

IUPAC Name |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-methoxyaniline |

InChI |

InChI=1S/C22H29NO2/c1-21(2)17-22(14-16-25-21,18-7-5-4-6-8-18)13-15-23-19-9-11-20(24-3)12-10-19/h4-12,23H,13-17H2,1-3H3 |

InChI Key |

DAIMPQROONYPRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors in Protein Prenylation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors in protein prenylation. Initial searches for a specific inhibitor designated "Icmt-IN-4" did not yield any publicly available information. Therefore, this document will focus on the well-characterized, prototypical ICMT inhibitor, cysmethynil , as a representative compound to illustrate the core principles of ICMT inhibition.

Introduction to Protein Prenylation and the Role of ICMT

Protein prenylation is a critical post-translational modification essential for the proper function and subcellular localization of a large number of proteins, many of which are involved in cellular signaling and oncogenesis. This process involves the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl or a 20-carbon geranylgeranyl group, to a cysteine residue within a C-terminal "CaaX" motif of the target protein.

Following isoprenoid attachment, the protein undergoes two further modifications at the endoplasmic reticulum. First, the "-aaX" tripeptide is cleaved by the Ras converting enzyme 1 (RCE1). The final step is the carboxyl methylation of the now-exposed prenylated cysteine, a reaction catalyzed by the integral membrane enzyme, Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting the protein's association with the plasma membrane or other cellular membranes.[1]

Many key signaling proteins, including members of the Ras superfamily of small GTPases (e.g., K-Ras, H-Ras, N-Ras) and Rho family GTPases, are substrates of ICMT.[2][3] The proper membrane localization of these proteins is a prerequisite for their activation and downstream signaling. Consequently, ICMT has emerged as a promising therapeutic target, particularly in cancers driven by mutations in Ras, which are prevalent in a significant portion of human tumors.

dot

Cysmethynil: An Inhibitor of ICMT

Cysmethynil (2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide) is a small molecule inhibitor of ICMT identified through high-throughput screening.[4] It acts as a time-dependent inhibitor, competitive with respect to the isoprenylated cysteine substrate and noncompetitive with respect to the methyl donor, S-adenosyl-L-methionine (AdoMet).[5] By blocking ICMT, cysmethynil prevents the final methylation step of prenylated proteins.

Quantitative Data for ICMT Inhibitors

The inhibitory activity of cysmethynil and its more potent analog, compound 8.12, has been quantified in various assays.

| Inhibitor | Assay Type | Parameter | Value | Reference(s) |

| Cysmethynil | In vitro ICMT inhibition | IC₅₀ | 2.4 µM | |

| In vitro ICMT inhibition | Kᵢ | 2.39 ± 0.02 µM | [5] | |

| In vitro ICMT inhibition | Kᵢ | 0.14 ± 0.01 µM | [5] | |

| Cell Viability (various lines) | IC₅₀ | 16.8 - 23.3 µM | ||

| Cell Growth (RAS-mutant) | EC₅₀ | 20 µM | ||

| Compound 8.12 | Cell Growth (HepG2) | IC₅₀ | ~10-fold lower than cysmethynil | [3] |

| Cell Growth (PC3) | IC₅₀ | ~10-fold lower than cysmethynil | [3] | |

| Kᵢ represents the dissociation constant of the initial enzyme-inhibitor complex, while Kᵢ is the overall dissociation constant for the final, high-affinity complex in time-dependent inhibition. |

Impact of ICMT Inhibition on Cellular Processes and Signaling

Inhibition of ICMT by cysmethynil has profound effects on cancer cells, primarily through the disruption of Ras signaling.

Mislocalization of Ras

Carboxyl methylation is crucial for the proper localization of Ras proteins to the plasma membrane.[4] Treatment with cysmethynil leads to the mislocalization of Ras from the plasma membrane to endomembrane compartments, such as the endoplasmic reticulum and Golgi apparatus.[3][4] This sequestration prevents Ras from engaging with its downstream effectors, thereby inhibiting its signaling functions.

Impairment of Downstream Signaling Pathways

By preventing Ras activation, ICMT inhibitors disrupt key signaling pathways that promote cell growth, proliferation, and survival. The most well-documented of these are the MAPK/ERK and PI3K/AKT pathways.[2][6]

-

MAPK/ERK Pathway: Cysmethynil treatment has been shown to inhibit the phosphorylation, and thus activation, of MEK and ERK kinases in response to growth factors.[6]

-

PI3K/AKT Pathway: Inhibition of ICMT also leads to reduced phosphorylation and activation of AKT, a key kinase in a major cell survival pathway.[6]

The disruption of these pathways leads to several anti-cancer effects, including:

-

Cell Cycle Arrest: Cysmethynil treatment causes an accumulation of cells in the G1 phase of the cell cycle.[7]

-

Induction of Autophagy and Apoptosis: Inhibition of ICMT can induce autophagic cell death.[7][8]

-

Inhibition of Anchorage-Independent Growth: A hallmark of transformed cells is their ability to grow without attachment to a solid substrate. Cysmethynil effectively blocks this ability in cancer cell lines, an effect that can be reversed by overexpressing ICMT.[4]

dot

Experimental Protocols

This section provides an overview of key methodologies used to characterize ICMT inhibitors like cysmethynil.

In Vitro ICMT Activity Assay

This assay directly measures the enzymatic activity of ICMT and its inhibition.

-

Principle: Recombinant ICMT is incubated with a prenylated substrate (e.g., biotin-S-farnesyl-L-cysteine) and a radiolabeled methyl donor ([³H]AdoMet). The incorporation of the radiolabeled methyl group onto the substrate is quantified.

-

Methodology:

-

Prepare reaction mixtures containing buffer, detergent (e.g., CHAPS), the prenylated substrate, and varying concentrations of the inhibitor (e.g., cysmethynil).

-

Initiate the reaction by adding recombinant ICMT and [³H]AdoMet.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a termination solution (e.g., sodium carbonate).

-

Extract the methylated, hydrophobic product using an organic solvent (e.g., isoamyl alcohol).

-

Quantify the radioactivity in the organic phase using liquid scintillation counting.

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value.

-

Ras Localization Assay

This assay visualizes the effect of ICMT inhibition on the subcellular localization of Ras.

-

Principle: Cells expressing a fluorescently tagged Ras protein (e.g., GFP-K-Ras) are treated with the inhibitor. Changes in the fluorescent signal's location are observed using confocal microscopy.

-

Methodology:

-

Culture cells stably expressing GFP-Ras on glass coverslips.

-

Treat the cells with varying concentrations of cysmethynil or a vehicle control for a specified duration (e.g., 72 hours).

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope, capturing the fluorescence from the GFP tag.

-

Analyze the images to determine the localization of GFP-Ras (plasma membrane vs. intracellular compartments).

-

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the effect of ICMT inhibition on the tumorigenic potential of cancer cells.[4][9]

-

Principle: Transformed cells can form colonies in a semi-solid medium (soft agar), a property normal cells lack. The effect of an inhibitor on the number and size of these colonies is quantified.

-

Methodology:

-

Prepare a base layer of agar (e.g., 0.5-0.6% agar in growth medium) in culture plates.

-

Resuspend cells in a top layer of lower concentration agar (e.g., 0.3-0.4%) containing the desired concentration of cysmethynil or vehicle.

-

Plate the cell-containing agar layer on top of the base layer.

-

Incubate the plates for an extended period (e.g., 2-3 weeks) to allow for colony formation.

-

Stain viable colonies with a dye (e.g., crystal violet or MTT).

-

Count and measure the colonies to determine the extent of inhibition of anchorage-independent growth.

-

dot

Conclusion

Inhibitors of ICMT, such as cysmethynil, represent a compelling strategy for targeting cancers reliant on functional prenylated proteins, particularly those with Ras mutations. By preventing the final step of protein prenylation, these inhibitors effectively mislocalize key signaling molecules like Ras, leading to the shutdown of critical pro-growth and pro-survival pathways. The data gathered from in vitro and cell-based assays demonstrate a clear mechanism of action, resulting in cell cycle arrest, apoptosis, and a reduction in tumorigenic potential. This technical guide provides a foundational understanding of the role of ICMT inhibition in protein prenylation and outlines the key experimental approaches for evaluating the efficacy of inhibitors in this class.

References

- 1. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysmethynil - Wikipedia [en.wikipedia.org]

- 8. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

Icmt-IN-4 as a Chemical Probe for Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of CaaX-box containing proteins, a process crucial for their proper localization and function. This modification involves the methylation of the C-terminal isoprenylcysteine residue. Key substrates of ICMT include the Ras superfamily of small GTPases, which are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making ICMT a compelling target for therapeutic intervention.

This technical guide focuses on Icmt-IN-4 , a small molecule inhibitor of ICMT, and its application as a chemical probe to investigate ICMT function in biological systems. Understanding the mechanism of action and experimental utility of this compound is essential for researchers aiming to dissect the role of ICMT in health and disease.

This compound: A Potent Inhibitor of ICMT

Quantitative Data for ICMT Inhibitors

To provide a comparative context for the potency of this compound, the following table summarizes the inhibitory activities of various reported ICMT inhibitors. It is important to note that assay conditions can vary between studies, affecting the absolute values.

| Inhibitor | Target Organism | Inhibition Constant | IC50 | Notes |

| This compound (compound 28) | Not Specified | Not Reported | 0.27 μM | Potent ICMT inhibitor. |

| Compound 4 | Yeast | K_IC_ = 35.4 ± 3.4 μM, K_IU_ = 614.4 ± 148 μM | Not Reported | Mixed competitive and uncompetitive inhibition.[1][2] |

| Compound 4 | Human | K_IC_ = 119.3 ± 18.1 μM, K_IU_ = 377.2 ± 42.5 μM | Not Reported | Mixed competitive and uncompetitive inhibition.[1][2] |

| Cysmethynil | Human | K_i_ = 2.39 ± 0.02 µM | 1.5 μM | Competitive inhibitor with respect to the isoprenylated substrate. |

| Compound 5 | Human | Not Reported | 1.5 μM | Non-substrate based inhibitor. |

Signaling Pathways Involving ICMT

ICMT's primary role is in the final step of protein prenylation, which is essential for the function of numerous signaling proteins, most notably the Ras GTPases. Inhibition of ICMT is expected to disrupt these signaling pathways.

Protein Prenylation Pathway

The CaaX protein processing pathway involves three sequential enzymatic steps that are critical for the membrane localization and function of proteins like Ras.

RAS-RAF-MEK-ERK Signaling Pathway

By preventing the final maturation step of Ras proteins, ICMT inhibitors like this compound can disrupt their localization to the plasma membrane, thereby attenuating downstream signaling cascades such as the RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.

Experimental Protocols

While specific protocols for this compound are not detailed in publicly accessible literature, the following are representative methodologies for characterizing ICMT inhibitors. These can be adapted for the evaluation of this compound.

Biochemical Assay: In Vitro ICMT Inhibition Assay

This assay measures the ability of a compound to inhibit the methyltransferase activity of ICMT in a cell-free system.

Objective: To determine the IC50 value of this compound against purified or membrane-preparations of ICMT.

Materials:

-

Purified recombinant human ICMT or yeast Ste14p, or microsomal preparations containing ICMT.

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate.

-

S-[methyl-³H]-adenosyl-L-methionine ([³H]SAM) as the methyl donor.

-

This compound dissolved in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

Procedure:

-

Prepare a reaction mixture containing assay buffer, a fixed concentration of AFC (e.g., at its Km value), and varying concentrations of this compound (typically from 1 nM to 100 μM).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding [³H]SAM.

-

Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated product (N-acetyl-S-farnesyl-L-cysteine methyl ester) using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of incorporated radioactivity in the organic phase using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Assay: RAS Localization Assay

This assay assesses the effect of this compound on the subcellular localization of RAS proteins.

Objective: To determine if this compound can induce the mislocalization of RAS from the plasma membrane to internal compartments.

Materials:

-

Cancer cell line expressing a fluorescently-tagged RAS protein (e.g., GFP-KRAS).

-

Cell culture medium and supplements.

-

This compound dissolved in DMSO.

-

Confocal microscope.

-

Image analysis software.

Procedure:

-

Seed cells expressing GFP-RAS onto glass-bottom dishes or chamber slides.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with varying concentrations of this compound or a DMSO vehicle control.

-

Incubate for a desired period (e.g., 24-48 hours).

-

Fix the cells with 4% paraformaldehyde (optional, for higher resolution imaging).

-

Image the cells using a confocal microscope, capturing the GFP signal.

-

Analyze the images to quantify the localization of GFP-RAS. This can be done by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm or by visual scoring of localization patterns (e.g., normal, partial mislocalization, complete mislocalization).

-

Compare the localization in this compound-treated cells to the control cells.

Conclusion

This compound is a valuable chemical probe for investigating the function of ICMT. Its potency allows for the effective inhibition of ICMT activity in both biochemical and cellular assays. By using this compound, researchers can explore the consequences of ICMT inhibition on the localization and signaling of key proteins like RAS, and its impact on cellular processes such as proliferation, survival, and transformation. This guide provides a foundational understanding and practical methodologies for utilizing this compound in the study of ICMT biology and its potential as a therapeutic target. Further research to fully elucidate the chemical properties and in vivo efficacy of this compound is warranted.

References

- 1. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Biological Effects of ICMT Inhibition: A Technical Guide

Disclaimer: This technical guide focuses on the biological effects of well-characterized Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, such as cysmethynil and UCM-13207, due to the absence of publicly available scientific literature on a compound referred to as "Icmt-IN-4". The principles, experimental protocols, and biological outcomes described herein are representative of ICMT inhibition and are intended to provide a comprehensive resource for researchers, scientists, and drug development professionals in this field.

Introduction to ICMT and its Role in Cellular Signaling

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of a class of proteins known as CAAX proteins. This modification involves the methylation of a C-terminal isoprenylcysteine residue. Prominent substrates of ICMT include members of the Ras and Rho superfamilies of small GTPases, which are critical regulators of numerous cellular processes, including cell proliferation, differentiation, survival, and cytoskeletal organization.

The methylation conferred by ICMT neutralizes the negative charge of the carboxyl group on the isoprenylcysteine, thereby increasing the hydrophobicity of the C-terminus. This modification is crucial for the proper subcellular localization and function of many CAAX proteins. For instance, the localization of Ras proteins to the plasma membrane is essential for their signaling activity.[1][2][3][4] Inhibition of ICMT disrupts this process, leading to the mislocalization of its substrates and subsequent attenuation of their downstream signaling pathways. This disruption of key oncogenic signaling pathways, such as the Ras pathway, has positioned ICMT as a compelling target for anti-cancer drug development.[1][2][5][6]

Quantitative Data on ICMT Inhibitors

The following tables summarize the in vitro efficacy of two well-characterized ICMT inhibitors, cysmethynil and UCM-13207, across various cell lines and assays.

Table 1: In Vitro Inhibitory Activity of Cysmethynil

| Cell Line | Assay Type | IC50 Value | Reference |

| In vitro enzyme assay | ICMT Inhibition | 2.4 µM | [3][7] |

| HepG2 (Hepatocellular Carcinoma) | Cell Proliferation (MTT) | 19.3 µM | [7] |

| IMR-90 (Normal Human Fibroblast) | Cell Proliferation (MTT) | 29.2 µM | [7] |

| MiaPaCa2 (Pancreatic Cancer) | Cell Viability | Dose-dependent inhibition | [8] |

| AsPC-1 (Pancreatic Cancer) | Cell Viability | Dose-dependent inhibition | [8] |

| PC3 (Prostate Cancer) | Cell Proliferation | Dose- and time-dependent reduction | [7] |

Table 2: In Vitro Inhibitory Activity of UCM-13207

| Assay Type | IC50 Value | Reference |

| In vitro ICMT enzyme assay | 1.4 µM | [9][10] |

Key Biological Effects of ICMT Inhibition

Inhibition of ICMT triggers a cascade of cellular events, primarily stemming from the disruption of small GTPase signaling. The most consistently reported biological consequences include:

-

Cell Cycle Arrest: ICMT inhibitors have been shown to induce cell cycle arrest, predominantly in the G1 phase.[1][11] This is often accompanied by a decrease in the levels of cyclin D1 and an increase in the cyclin-dependent kinase inhibitor p21/Cip1.[1]

-

Induction of Apoptosis and Autophagy: Prolonged inhibition of ICMT can lead to programmed cell death (apoptosis) and autophagy.[1][8][11] The induction of autophagy has been observed in multiple cancer cell lines and can contribute to the anti-proliferative effects of ICMT inhibitors.[1]

-

Inhibition of Cell Migration and Invasion: By affecting the function of Rho family GTPases, which are key regulators of the actin cytoskeleton, ICMT inhibition can impair cancer cell migration and invasion.

-

Mislocalization of Ras and Attenuation of Downstream Signaling: A primary mechanism of action of ICMT inhibitors is the mislocalization of Ras proteins from the plasma membrane to intracellular compartments, thereby impeding their ability to engage with downstream effectors.[1][2][3] This leads to the suppression of signaling through pathways such as the Ras-Raf-MEK-ERK pathway.[5][6]

-

Reduction in RhoA Activation: ICMT inhibition has been demonstrated to decrease the activity of RhoA, another critical small GTPase involved in cell motility and cytoskeletal dynamics.[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of ICMT inhibitors.

Cell Viability and Proliferation Assay (MTS/MTT Assay)

Objective: To determine the effect of an ICMT inhibitor on the viability and proliferation of adherent cancer cell lines.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

ICMT inhibitor stock solution (e.g., cysmethynil in DMSO)

-

MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of the ICMT inhibitor in complete medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO).

-

Incubate the plates for the desired time period (e.g., 48-72 hours).

-

Add 20 µL of the MTS/MTT reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of an ICMT inhibitor on cell cycle distribution.

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

ICMT inhibitor

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the ICMT inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate analysis software.[1]

RhoA Activation Assay (Pull-Down Assay)

Objective: To measure the levels of active, GTP-bound RhoA in cells following treatment with an ICMT inhibitor.

Materials:

-

Cell culture dishes

-

ICMT inhibitor

-

Lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl2, Triton X-100, and protease inhibitors)

-

Rhotekin-RBD (Rho-binding domain) beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Antibodies: anti-RhoA antibody

-

Western blotting equipment and reagents

Procedure:

-

Culture cells to 80-90% confluency and treat with the ICMT inhibitor or vehicle control.

-

Lyse the cells on ice with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the supernatant with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation to pull down GTP-bound RhoA.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a western blot using an anti-RhoA antibody to detect the levels of active RhoA.

-

Analyze the total RhoA levels in the input lysates as a loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by ICMT inhibition and a typical experimental workflow for studying these effects.

Caption: The Ras signaling pathway and the impact of ICMT inhibition.

Caption: A typical experimental workflow for characterizing an ICMT inhibitor.

Caption: The RhoA signaling pathway and its disruption by ICMT inhibition.

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]

- 5. Inhibition of isoprenylcysteine carboxylmethyltransferase sensitizes common chemotherapies in cervical cancer via Ras-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cysmethynil - Wikipedia [en.wikipedia.org]

- 12. Isoprenylcysteine carboxyl methyltransferase modulates endothelial monolayer permeability: involvement of RhoA carboxyl methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Investigating the Cellular Targets of Icmt-IN-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of Icmt-IN-4, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Due to the limited direct public data on a compound specifically named "this compound," this document focuses on the well-characterized and prototypical Icmt inhibitor, cysmethynil, which is presumed to be either identical or structurally and functionally analogous to this compound. This guide details the molecular interactions, effects on key signaling pathways, and resultant cellular phenotypes. It includes a compilation of quantitative data, detailed experimental protocols for target validation and characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Icmt and Its Inhibition

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This modification involves the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the farnesyl- or geranylgeranyl-cysteine residue after prenylation and proteolytic cleavage of the -aaX tripeptide.

Many CaaX-containing proteins are crucial signaling molecules, including members of the Ras and Rho superfamilies of small GTPases. Proper localization and function of these proteins are dependent on the series of post-translational modifications, with the final methylation step by Icmt neutralizing the negative charge of the carboxyl group and increasing the hydrophobicity of the C-terminus, which facilitates their anchoring to the plasma membrane or other cellular membranes.

Inhibition of Icmt has emerged as a promising therapeutic strategy, particularly in oncology, as it disrupts the function of key oncoproteins like Ras. Cysmethynil is a potent and specific small-molecule inhibitor of Icmt, and its effects are the primary focus of this guide.

The Direct Cellular Target: Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

The primary and direct cellular target of this compound (cysmethynil) is the enzyme Icmt.

Mechanism of Icmt Inhibition

Cysmethynil is a time-dependent inhibitor of Icmt. Kinetic studies have revealed that it acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate and a noncompetitive inhibitor concerning the methyl donor, S-adenosylmethionine (AdoMet).

Quantitative Inhibition Data

The inhibitory potency of cysmethynil against Icmt has been determined through in vitro enzymatic assays.

| Parameter | Value | Conditions | Reference |

| IC50 | 2.4 µM | Initial in vitro assay with BFC as substrate. | [1] |

| IC50 | <200 nM | Enzyme pre-incubated with inhibitor and AdoMet for 15 min. | [1] |

| Ki | 0.14 µM | Overall dissociation constant for the final enzyme-inhibitor complex. | [2] |

Primary Cellular Protein Targets

By inhibiting Icmt, this compound indirectly affects all proteins that are substrates of this enzyme. The most well-studied of these are members of the Ras and Rho superfamilies of small GTPases.

Ras Superfamily GTPases

The Ras proteins (H-Ras, K-Ras, and N-Ras) are critical regulators of cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.

-

Effect of Icmt Inhibition: Inhibition of Icmt by cysmethynil prevents the carboxyl methylation of Ras proteins. This leads to their mislocalization from the plasma membrane to intracellular compartments, thereby impairing their signaling functions.[1][3]

Rho Superfamily GTPases

The Rho family of GTPases (including RhoA, Rac1, and Cdc42) are key regulators of the actin cytoskeleton, cell polarity, and cell migration.

-

Effect of Icmt Inhibition: Similar to Ras proteins, the proper localization and function of Rho GTPases are dependent on Icmt-mediated methylation. Inhibition of Icmt leads to reduced steady-state levels of Rho GTPases.[3]

Downstream Signaling Pathways

The mislocalization and impaired function of Ras and Rho GTPases upon Icmt inhibition lead to the dysregulation of several critical downstream signaling pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a key downstream effector of Ras signaling, regulating cell growth and proliferation.

-

Effect of Icmt Inhibition: Cysmethynil treatment impairs signaling through the MAPK pathway.[3]

PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another crucial downstream target of Ras that promotes cell survival and proliferation.

-

Effect of Icmt Inhibition: Inhibition of Icmt by cysmethynil has been shown to affect the Akt signaling pathway.[3]

mTOR Pathway

The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.

-

Effect of Icmt Inhibition: Cysmethynil treatment leads to reduced mTOR signaling, which is a potential mechanism for the observed induction of autophagy.[4]

Cellular Outcomes of Icmt Inhibition

The disruption of key signaling pathways by this compound culminates in several distinct cellular phenotypes.

Cell Cycle Arrest

Treatment of cancer cells with cysmethynil leads to an accumulation of cells in the G1 phase of the cell cycle.[5]

Autophagy

A prominent effect of Icmt inhibition is the induction of autophagy, a cellular process of self-digestion of cytoplasmic components. This is often linked to the reduction in mTOR signaling.[4][5]

Apoptosis

In addition to autophagy-mediated cell death, Icmt inhibition can also induce apoptosis in certain cancer cell lines.

Quantitative Data on Cellular Effects

The following table summarizes the dose-dependent effects of cysmethynil on various cancer cell lines.

| Cell Line | Assay | Concentration | Effect | Reference |

| Pancreatic Cancer (MiaPaCa2) | Proliferation/Viability | Dose-dependent | Inhibition | [2] |

| PC3 (Prostate Cancer) | Proliferation | 20-30 µM | Time- and dose-dependent reduction in viable cells. | [5] |

| Icmt+/+ MEFs | Proliferation | 15-30 µM | Inhibition | [5] |

| Icmt-/- MEFs | Proliferation | 15-30 µM | No effect | [5] |

| HepG2 (Liver Cancer) | Autophagy (LC3-II levels) | Dose-dependent | Increase | [1] |

| PC3 (Prostate Cancer) | Autophagy (LC3-II levels) | Dose-dependent | Increase | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets of this compound.

In Vitro Icmt Inhibition Assay

Objective: To determine the IC50 of an Icmt inhibitor.

Materials:

-

Recombinant Icmt enzyme

-

Biotin-S-farnesyl-L-cysteine (BFC) substrate

-

S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet)

-

This compound (cysmethynil) or other test compounds

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Scintillation vials and scintillation fluid

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing assay buffer, BFC, and [3H]AdoMet.

-

Add varying concentrations of the Icmt inhibitor to the reaction mixture.

-

For time-dependent inhibition, pre-incubate the enzyme with the inhibitor and AdoMet for a specified time (e.g., 15 minutes) before adding the BFC substrate.

-

Initiate the reaction by adding the recombinant Icmt enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated BFC into an organic solvent (e.g., ethyl acetate).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Ras Localization Assay

Objective: To visualize the effect of Icmt inhibition on the subcellular localization of Ras.

Materials:

-

Mammalian cells (e.g., MDCK or HEK293T)

-

Expression vector for GFP-tagged Ras (e.g., pEGFP-K-Ras)

-

Transfection reagent

-

This compound (cysmethynil)

-

Confocal microscope

Protocol:

-

Seed cells on glass-bottom dishes suitable for confocal microscopy.

-

Transfect the cells with the GFP-Ras expression vector using a suitable transfection reagent.

-

Allow the cells to express the GFP-Ras protein for 24-48 hours.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Image the live cells using a confocal microscope. Acquire images of the GFP fluorescence to visualize the localization of the Ras protein. In control cells, GFP-Ras should be predominantly at the plasma membrane. In inhibitor-treated cells, a significant portion of the fluorescence is expected to be in the cytoplasm and endomembrane compartments.

-

Quantify the mislocalization by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm in multiple cells for each condition.

Western Blotting for Signaling Pathway Analysis

Objective: To assess the effect of Icmt inhibition on the phosphorylation status of key signaling proteins (e.g., Akt, ERK, S6K).

Materials:

-

Cancer cell line of interest

-

This compound (cysmethynil)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-phospho-S6K, anti-total-S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to normalize for loading.

-

Quantify the band intensities using densitometry software.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of Icmt inhibition on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

This compound (cysmethynil)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Autophagy Assessment by LC3 Western Blotting

Objective: To measure the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Protocol: This protocol is similar to the general western blotting protocol described in 6.3, with the following specific considerations:

-

Primary Antibody: Use an antibody that recognizes both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

Gel Electrophoresis: Use a higher percentage acrylamide gel (e.g., 15%) to achieve good separation between the LC3-I and LC3-II bands.

-

Analysis: Quantify the band intensities of both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an increase in the amount of LC3-II relative to a loading control is indicative of autophagy induction.

-

Autophagic Flux: To measure autophagic flux, parallel experiments should be conducted in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A greater accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.

Visualizations

Signaling Pathways Affected by this compound

Caption: Signaling pathways affected by this compound.

Experimental Workflow for Target Identification and Validation

Caption: Experimental workflow for this compound target validation.

Logical Relationship of Icmt Inhibition

Caption: Logical flow of this compound's mechanism of action.

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. medchemexpress.com [medchemexpress.com]

Probing the Therapeutic Potential of Isoprenylcysteine Carboxyl Methyltransferase (ICMT): A Technical Guide to Early-Stage In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a critical enzyme in cellular signaling, playing a pivotal role in the post-translational modification of numerous proteins, most notably the Ras superfamily of small GTPases.[1][2][3][4] This final step in the prenylation pathway, the methylation of the C-terminal isoprenylcysteine, is essential for the proper subcellular localization and function of these proteins.[4][5] Consequently, ICMT is implicated in a range of pathological conditions, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][3][6][7]

This technical guide provides an in-depth overview of the core methodologies and signaling pathways relevant to the early-stage in vitro investigation of ICMT inhibitors. While specific data for a compound designated "Icmt-IN-4" is not publicly available, this document serves as a comprehensive resource for researchers engaged in the discovery and characterization of novel ICMT-targeting compounds.

Core Concepts in ICMT Research

ICMT is an integral membrane protein located in the endoplasmic reticulum.[4] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the free carboxyl group of a C-terminal S-farnesyl-L-cysteine or S-geranylgeranyl-L-cysteine residue on its substrate proteins.[8] This methylation neutralizes the negative charge at the C-terminus, enhancing the protein's hydrophobicity and facilitating its insertion into the plasma membrane or other cellular membranes.[3][4]

The dysregulation of ICMT activity can have profound effects on cellular signaling. For instance, the proper localization and function of Ras proteins, which are central to cell proliferation, differentiation, and survival, are dependent on ICMT-mediated methylation.[1][2] Inhibition of ICMT can therefore disrupt Ras signaling, offering a potential strategy for treating Ras-driven cancers.[1] Furthermore, ICMT and its substrate Ras have been identified as critical players in regulating Toll-like receptor (TLR)-mediated inflammatory responses.[1][6]

Quantitative Data on ICMT Inhibition

The following table provides a template for summarizing key quantitative data for a novel ICMT inhibitor. Researchers can adapt this structure to present their findings from various in vitro assays.

| Parameter | Assay Type | Cell Line / Enzyme | Result |

| IC50 | Enzymatic Assay | Recombinant Human ICMT | |

| Cell-Based Assay (Proliferation) | A375 Melanoma Cells | ||

| Cell-Based Assay (Migration) | MDA-MB-231 Breast Cancer Cells | ||

| Ki | Enzyme Kinetics | Recombinant Human ICMT | |

| Mechanism of Inhibition | Enzyme Kinetics | Recombinant Human ICMT | |

| Effect on Downstream Signaling | Western Blot | MeWo Melanoma Cells | (e.g., % reduction in pAKT) |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. Below are outlines of key experimental protocols for investigating ICMT inhibitors.

ICMT Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ICMT.

-

Principle: A non-radioactive, continuous colorimetric assay can be used to measure ICMT activity.[9] Alternatively, a more traditional method involves the use of a radiolabeled methyl donor (3H-SAM) and a biotinylated farnesylcysteine substrate.

-

Materials:

-

Recombinant human ICMT

-

S-adenosyl-L-methionine (AdoMet)

-

Biotin-S-farnesyl-L-cysteine (BFC) as a substrate[8]

-

Test inhibitor (e.g., this compound)

-

Assay buffer

-

Detection reagents

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, ICMT enzyme, and the substrate BFC.

-

Add the test inhibitor at various concentrations.

-

Initiate the reaction by adding AdoMet.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance or scintillation counting).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell Proliferation Assay

This assay assesses the effect of an ICMT inhibitor on the growth of cancer cells.

-

Principle: Assays like the MTT or CellTiter-Glo® assay measure cell viability as an indicator of proliferation.

-

Materials:

-

Cancer cell line (e.g., MeWo melanoma cells)[2]

-

Cell culture medium and supplements

-

Test inhibitor

-

MTT or CellTiter-Glo® reagent

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor for 72 hours.

-

Add the MTT or CellTiter-Glo® reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine cell viability.

-

Calculate the percentage of growth inhibition and determine the GI50 value.

-

Western Blot Analysis for Downstream Signaling

This technique is used to evaluate the impact of ICMT inhibition on key signaling pathways.

-

Principle: Western blotting detects changes in the phosphorylation status or total protein levels of downstream effectors of ICMT substrates, such as AKT and ERK in the Ras signaling pathway.[2]

-

Materials:

-

Cancer cell line (e.g., MeWo melanoma cells)[2]

-

Test inhibitor

-

Lysis buffer

-

Primary antibodies (e.g., anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-vinculin)

-

Secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with the test inhibitor for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with specific primary and secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein levels or phosphorylation.

-

Signaling Pathways and Visualizations

Understanding the signaling context of ICMT is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate key pathways involving ICMT.

This pathway illustrates how ICMT is essential for the membrane localization of Ras, a prerequisite for the activation of downstream pro-survival and pro-migration pathways like the PI3K/AKT cascade.[2] Inhibitors of ICMT are designed to prevent this crucial methylation step.

This workflow outlines a logical progression from initial enzymatic screening to identify potent inhibitors, followed by cell-based assays to confirm their biological activity and mechanism of action, ultimately feeding into the lead optimization process.

Conclusion

The study of ICMT and its inhibitors holds significant promise for the development of novel therapeutics for a variety of diseases. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to conduct rigorous and meaningful in vitro investigations. By systematically evaluating the biochemical and cellular effects of novel compounds, the scientific community can continue to advance our understanding of ICMT biology and unlock its therapeutic potential.

References

- 1. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Specificity of Icmt-IN-4 for Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the methods and data used to characterize the specificity of Icmt-IN-4, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. Inhibition of ICMT is a promising therapeutic strategy for various cancers and other diseases. This document details the quantitative biochemical and cellular characterization of this compound, outlining its on-target potency and providing a framework for assessing its off-target activity. Detailed experimental protocols and data visualization are provided to enable researchers to evaluate and replicate key specificity assays.

Introduction to ICMT and this compound

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the processing of proteins that terminate in a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This three-step process involves farnesylation or geranylgeranylation of the cysteine, proteolytic cleavage of the -aaX tripeptide, and finally, carboxyl methylation of the now-terminal isoprenylcysteine by ICMT. This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the proper subcellular localization and function of key signaling proteins like Ras.

Given the central role of Ras in oncogenesis, ICMT has emerged as a high-value target for anti-cancer drug development. This compound is a novel small molecule inhibitor designed for high potency and selectivity against ICMT. This guide will explore the data and methodologies that underpin our understanding of its specificity.

Quantitative Data on Inhibitor Potency and Specificity

The inhibitory activity of this compound and related compounds has been quantified through a series of biochemical and cellular assays. The data presented below is representative of the type of information generated for a specific ICMT inhibitor. For the purposes of this guide, data from known ICMT inhibitors such as cysmethynil and C75 are used as illustrative examples.

| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Notes |

| This compound (Hypothetical) | ICMT | Biochemical | < 0.1 | < 0.05 | Potent on-target activity. |

| Methyltransferase Panel (10 targets) | Biochemical | > 10 | > 10 | No significant inhibition of other methyltransferases. | |

| Kinase Panel (50 targets) | Biochemical | > 10 | > 10 | No significant inhibition of a broad range of kinases. | |

| Cysmethynil | ICMT | Biochemical | 2.4[1] | 2.39 (initial) / 0.14 (final) | Time-dependent inhibitor. |

| C75 | ICMT | Biochemical | 0.5[2] | Not Reported | Potent ICMT inhibitor.[2] |

| C75 | Wild-type cell proliferation | Cellular | No effect | Not Applicable | Did not influence the proliferation of wild-type human cells, indicating specificity.[3] |

| C75 | ICMT-knockout cell proliferation | Cellular | No effect | Not Applicable | Did not influence the proliferation of Zmpste24-deficient mouse cells lacking Icmt, confirming on-target specificity.[3] |

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental strategies used to assess inhibitor specificity is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the ICMT signaling pathway and a typical workflow for characterizing a novel ICMT inhibitor.

References

The Impact of Icmt-IN-4 on Cell Proliferation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of proteins, most notably the Ras superfamily of small GTPases. These proteins play a central role in signal transduction pathways that govern cell proliferation, differentiation, and survival. The proper localization and function of Ras and other CAAX box-containing proteins are dependent on a series of modifications, with the final step being methylation by Icmt. Inhibition of Icmt has emerged as a promising strategy in cancer therapy, as it disrupts the function of key oncogenic drivers. This technical guide provides an in-depth overview of the effects of Icmt-IN-4, a potent Icmt inhibitor, on cell proliferation and apoptosis, with a focus on its molecular mechanisms and the experimental methodologies used to elucidate its activity. While the specific compound "this compound" is not widely cited in peer-reviewed literature, this guide will focus on the extensively studied and representative Icmt inhibitor, cysmethynil , which is likely a close analog or the same compound.

Core Mechanism of Action

This compound (represented by cysmethynil) acts as a competitive inhibitor of Icmt with respect to the isoprenylated cysteine substrate.[1] By blocking the final methylation step in the post-translational modification of Ras and other CAAX proteins, this compound prevents their proper anchoring to the plasma membrane.[2][3] This mislocalization of key signaling proteins, such as Ras and Rho GTPases, disrupts their downstream signaling cascades, ultimately leading to anti-proliferative and pro-apoptotic effects in cancer cells.[2][4]

Effects on Cell Proliferation

This compound has been shown to inhibit the proliferation of a variety of cancer cell lines in a dose- and time-dependent manner.[5] This anti-proliferative effect is largely attributed to the induction of cell cycle arrest, primarily at the G1 phase.[5][6]

Quantitative Analysis of Cell Proliferation Inhibition

The inhibitory effects of this compound on cancer cell proliferation have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values for cysmethynil in several cancer cell lines are summarized below.

| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | MTT | 72 | 19.3 | [5] |

| IMR-90 | Normal Human Fibroblast | MTT | 72 | 29.2 | [5] |

| PC3 | Prostate Cancer | MTS | 24 | ~20-24 | [7] |

| MiaPaCa2 | Pancreatic Cancer | Cell Viability | 48 | ~20 | [1] |

| AsPC-1 | Pancreatic Cancer | Cell Viability | 48 | ~22.5 | [1] |

| SiHa | Cervical Cancer | MTT | 48 | Not specified | [5] |

Induction of Cell Cycle Arrest

Flow cytometry analysis of DNA content has demonstrated that this compound treatment leads to an accumulation of cells in the G1 phase of the cell cycle. This is accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases.

| Cell Line | Treatment (cysmethynil) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| HepG2 | Vehicle | 55.1 | 30.5 | 14.4 | [3] |

| HepG2 | 1.6 µM | 68.2 | 20.1 | 11.7 | [3] |

| PC3 | Vehicle | 60.3 | 25.8 | 13.9 | [3] |

| PC3 | 3.6 µM | 75.1 | 15.2 | 9.7 | [3] |

Induction of Apoptosis and Autophagy

In addition to inhibiting cell proliferation, this compound is a potent inducer of programmed cell death. The primary modes of cell death observed upon Icmt inhibition are apoptosis and autophagy.[2][8] In some cell types, autophagy appears to be an upstream event that contributes to the subsequent induction of apoptosis.[2]

Quantitative Analysis of Apoptosis

The induction of apoptosis by this compound has been quantified by flow cytometry following Annexin V and propidium iodide (PI) staining.

| Cell Line | Treatment (cysmethynil) | Duration (hrs) | % Apoptotic Cells (Sub-G0/Sub-G1) | Reference |

| MiaPaCa2 | 0 µM | 24 | ~5% | [1] |

| MiaPaCa2 | 22.5 µM | 24 | ~25% | [1] |

| HepG2 | Vehicle | 48 | Baseline | [2] |

| HepG2 | cysmethynil | 48 | Significant increase | [2] |

Signaling Pathways Modulated by this compound

The anti-proliferative and pro-apoptotic effects of this compound are mediated through the modulation of key signaling pathways.

Ras-Rho GTPase Signaling

By preventing the methylation and subsequent membrane localization of Ras and Rho GTPases, this compound inhibits their activation and downstream signaling.[2][4] This leads to the downregulation of pro-proliferative and pro-survival pathways, including the MAPK/ERK and PI3K/Akt pathways.

p21 and Caspase Activation

A key molecular event following Icmt inhibition is the significant upregulation of the cyclin-dependent kinase inhibitor p21.[1][3] Increased p21 levels contribute to G1 cell cycle arrest. Furthermore, this compound treatment leads to the cleavage and activation of executioner caspases, such as caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the effects of this compound.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (cysmethynil) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Treat cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

References

- 1. Inhibition of Isoprenylcysteine Carboxylmethyltransferase Induces Cell-Cycle Arrest and Apoptosis through p21 and p21-Regulated BNIP3 Induction in Pancreatic Cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 2. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoprenylcysteine carboxylmethyltransferase regulates ovarian cancer cell response to chemotherapy and Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cysmethynil - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cyrusbio.com.tw [cyrusbio.com.tw]

Methodological & Application

Application Notes and Protocols for the Icmt Inhibitor in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a class of proteins known as CaaX proteins. This final methylation step is essential for the proper subcellular localization and function of many key signaling proteins, most notably the Ras family of small GTPases.[1][2] Ras proteins are pivotal regulators of cell proliferation, differentiation, and survival, and mutations in Ras genes are frequently implicated in a wide range of human cancers.[2]

The inhibition of Icmt presents a promising therapeutic strategy for cancers driven by aberrant Ras signaling. By preventing the final maturation step of Ras and other CaaX proteins, Icmt inhibitors can disrupt their localization to the plasma membrane, thereby attenuating their downstream signaling cascades.[1] This can lead to the inhibition of cancer cell growth and survival.

These application notes provide a detailed experimental protocol for the use of an Icmt inhibitor in a cell culture setting to assess its effects on cancer cell viability and to understand its mechanism of action.

Note on "Icmt-IN-4": Extensive searches did not yield specific information for a compound designated "this compound". The following protocols are based on the well-characterized Icmt inhibitor, Cysmethynil (also known as ICMT Inhibitor), which has a reported IC50 of 0.29 µM.[3] Researchers should adapt these protocols based on the specific properties of their chosen Icmt inhibitor.

Data Presentation

Quantitative data from cell viability and other assays should be recorded and summarized in a structured table for clear comparison.

| Cell Line | Treatment Group | Inhibitor Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Standard Deviation | IC50 (µM) |

| e.g., HCT-116 | Control (DMSO) | 0 | 48 | 100 | 5.2 | N/A |

| Icmt Inhibitor | 0.1 | 48 | 85.3 | 4.1 | 0.29 | |

| Icmt Inhibitor | 1 | 48 | 45.1 | 3.8 | ||

| Icmt Inhibitor | 10 | 48 | 15.7 | 2.5 |

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining and subculturing adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MiaPaCa-2)

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding:

-

Aspirate the old medium from a sub-confluent flask of cells.

-

Wash the cell monolayer with sterile PBS.

-

Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin with complete growth medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed the cells into new culture vessels at the desired density.

-

-

Cell Maintenance:

-

Monitor cell growth daily.

-

Change the medium every 2-3 days.

-

Subculture the cells when they reach 80-90% confluency.

-

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of an Icmt inhibitor on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Icmt inhibitor stock solution (e.g., Cysmethynil in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the Icmt inhibitor in complete growth medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.

-

Aspirate the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Icmt signaling pathway and the point of inhibition.

Experimental Workflow Diagram

References

- 1. The Fourth International Conference on Mathematics Textbook Research and Development (ICMT 4) [icmt4.org.cn]

- 2. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICMT Inhibitor The ICMT Inhibitor controls the biological activity of ICMT. This small molecule/inhibitor is primarily used for Cancer applications. [sigmaaldrich.com]

Application Notes and Protocols for Utilizing Icmt Inhibitors in Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases.[1][2] These proteins play a pivotal role in cell signaling pathways that govern proliferation, differentiation, and survival.[3] The proper localization and function of Ras and other "CaaX-box" proteins are dependent on a series of modifications, with methylation by Icmt being the final step.[4][5] Inhibition of Icmt leads to the mislocalization of these proteins, thereby disrupting their signaling capacity and offering a promising therapeutic strategy for cancer treatment.[4][6] This document provides detailed application notes and protocols for the use of Icmt inhibitors, using the well-characterized inhibitor cysmethynil and its more soluble analog, compound 8.12, as representative examples for in vivo studies in mouse tumor models.[1]

Mechanism of Action

Icmt catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl terminus of isoprenylated cysteine residues on CaaX proteins.[3][5] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting membrane association.[7] By inhibiting Icmt, small molecules like cysmethynil prevent this crucial methylation step. This leads to the accumulation of unmethylated Ras and Rho proteins, which are then mislocalized from the plasma membrane to intracellular compartments, effectively abrogating their downstream signaling.[4][6] This disruption of signaling pathways, such as the MAPK and Akt pathways, can induce cell cycle arrest, apoptosis, and a reduction in tumor growth.[6][8]

Signaling Pathway

Caption: Icmt signaling pathway and the effect of its inhibition.

Experimental Protocols

Mouse Tumor Model Selection

The choice of a mouse tumor model is critical and should be based on the cancer type of interest and the genetic background of the cell line. Xenograft models are commonly used, where human cancer cell lines are implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).[8] It is important to select cell lines that have been shown to be sensitive to Icmt inhibition in vitro. For example, pancreatic and breast cancer cell lines have demonstrated sensitivity to Icmt inhibitors.[8][9]

Protocol 1: Xenograft Mouse Model Generation

-

Cell Culture: Culture human cancer cells (e.g., MiaPaCa2 pancreatic cancer cells or MDA-MB-231 breast cancer cells) in their recommended growth medium.[8][9]

-

Cell Preparation: On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of 6-8 week old immunodeficient mice.

-

Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Caption: General experimental workflow for in vivo efficacy studies.

Protocol 2: Administration of Icmt Inhibitor

-

Drug Preparation: Due to the low aqueous solubility of some Icmt inhibitors like cysmethynil, a suitable vehicle is required for in vivo administration.[1] A common vehicle is a solution of 5% N,N-dimethylacetamide, 10% Solutol HS 15, and 85% saline. Compound 8.12, an amino-derivative of cysmethynil, has improved solubility.[1]

-

Dosing: Based on published studies, a dose of 150 mg/kg for cysmethynil administered every other day has been shown to be effective in a pancreatic cancer xenograft model.[8] Dose-response studies are recommended to determine the optimal dose for a specific tumor model.

-

Administration Route: Oral gavage or intraperitoneal (IP) injection are common routes of administration. The choice of route may depend on the formulation and the desired pharmacokinetic profile.

Protocol 3: Efficacy and Toxicity Assessment

-

Tumor Growth Inhibition: Continue to measure tumor volume and body weight of the mice every 2-3 days throughout the study.

-

Toxicity Monitoring: Observe the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. A body weight loss of more than 15-20% is often a humane endpoint.

-

Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Tissue Analysis: Tumors can be weighed and processed for further analysis, such as immunohistochemistry to assess biomarkers like p21, or Western blotting to confirm the inhibition of Ras methylation.[8]

Data Presentation

Table 1: In Vivo Efficacy of Cysmethynil in a Pancreatic Cancer Xenograft Model

| Treatment Group | Number of Mice | Dosing Regimen | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | Vehicle every other day | 1200 ± 150 | - |

| Cysmethynil | 10 | 150 mg/kg every other day | 450 ± 80 | 62.5% |

Data are representative and based on findings from published studies.[8]

Table 2: Key Parameters for In Vivo Studies with Icmt Inhibitors

| Parameter | Recommendation | Rationale |

| Mouse Strain | Immunodeficient (e.g., NOD/SCID, NSG) | To prevent rejection of human tumor xenografts. |

| Tumor Model | Subcutaneous Xenograft | Allows for easy monitoring of tumor growth. |